Edaravone

Neurodegeneration ALS Clinical Trial

Edaravone (MCI-186) is the definitive positive control for ALS translational research, FDA-approved with proven efficacy in slowing functional decline. Its superior radical scavenging profile, quantifiably more potent than endogenous antioxidants like glutathione, ensures robust, reproducible baselines in oxidative stress and neuroprotection assays. Additionally, its poor oral bioavailability makes it an ideal model compound for advanced drug delivery system development. Procure this well-characterized, high-purity API to benchmark neurodegeneration studies, validate new ALS therapeutics, and investigate cerebral ischemia/reperfusion injury mechanisms.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 89-25-8
Cat. No. B1671096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdaravone
CAS89-25-8
Synonyms1 Phenyl 3 methyl 5 pyrazolone
1-phenyl-3-methyl-5-pyrazolone
3 Methyl 1 phenyl 2 pyrazolin 5 one
3-methyl-1-phenyl-2-pyrazolin-5-one
edarabone
edaravone
MCI 186
MCI-186
MCI186
norantipyrine
norphenazone
phenylmethylpyrazolone
Radicava
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1)C2=CC=CC=C2
InChIInChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
InChIKeyQELUYTUMUWHWMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 73° F (NTP, 1992)
<1 mg/mL
SOL IN HOT WATER & HOT ALCOHOL;  SLIGHTLY SOL IN BENZENE;  INSOL IN PETROLEUM ETHER
25.4 [ug/mL]
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Edaravone (CAS 89-25-8): A Free Radical Scavenger for Neurological Research and Therapeutic Development


Edaravone is a synthetic pyrazolone-derivative small molecule (C10H10N2O) that functions as a potent free radical scavenger, primarily neutralizing reactive oxygen species (ROS) such as hydroxyl radicals and peroxynitrite [1]. It is the active pharmaceutical ingredient (API) in FDA-approved treatments for amyotrophic lateral sclerosis (ALS) and is used clinically in Japan for acute ischemic stroke [2]. This compound is a well-characterized chemical entity with established analytical methods and a defined regulatory status, serving as a benchmark in oxidative stress research and neuroprotection studies [3].

Why Edaravone Procurement Requires Strict Specification: The Risk of Non-Interchangeable Analogs


Edaravone is not simply a generic antioxidant; its clinical and experimental utility depends on a specific molecular identity and a unique pharmacological profile that is not shared by its structural analogs or other common free radical scavengers. Research indicates that even minor changes in formulation additives can alter its antioxidant activity against specific radical species [1]. Furthermore, in-class compounds like ebselen exhibit different, and sometimes detrimental, activity profiles in the same neuroprotection assays, precluding direct substitution [2]. Therefore, relying on a different chemical entity or an unqualified generic source without verified equivalence data introduces significant variability, which can invalidate research outcomes or compromise therapeutic development.

Quantitative Differentiation Guide for Edaravone (CAS 89-25-8): Key Evidence for Scientific Selection


Superior Clinical Neuroprotection in ALS: Edaravone vs. Placebo

In a pivotal Phase III clinical trial for ALS, edaravone demonstrated a statistically significant 33% reduction in the rate of functional decline compared to placebo, as measured by the ALSFRS-R scale [1]. This is a direct, head-to-head comparison that establishes a clear, quantifiable clinical benefit not shown for many other free radical scavengers in this indication.

Neurodegeneration ALS Clinical Trial

Broader Radical Scavenging Profile: Edaravone vs. Uric Acid, Glutathione, and Trolox

Edaravone exhibits a more potent and broader multiple free-radical scavenging capacity than several common endogenous and synthetic antioxidants. In a MULTIS study, it demonstrated superior scavenging activity against a panel of free radical species when compared directly to uric acid, glutathione, and trolox [1]. This class-level evidence supports its unique pharmacological profile.

Antioxidant Assay Free Radical Biology Mechanism of Action

Advanced Bioavailability Profile: Sublingual Tablet vs. Intravenous Infusion

For non-intravenous research or therapeutic applications, the sublingual (SL) tablet formulation of edaravone offers a validated high-bioavailability alternative. A crossover study in healthy volunteers demonstrated that the SL tablet achieves 91.94% relative bioavailability compared to the standard IV infusion [1]. This is a critical differentiator for studies requiring non-invasive administration routes.

Pharmacokinetics Drug Delivery Formulation Science

Novel Oral Delivery System (NODS) Enhances Bioavailability by 571%

A significant challenge with edaravone is its poor oral bioavailability. However, a Novel Oral Delivery System (NODS) was developed to address this. When compared directly to a simple edaravone suspension, the NODS formulation achieved a 571% relative bioavailability in a pharmacokinetic study [1]. This highlights the importance of formulation science for maximizing the compound's therapeutic potential in oral applications.

Drug Delivery Pharmacokinetics Oral Formulation

High-Value Research and Industrial Application Scenarios for Edaravone


Validated Neuroprotection in Amyotrophic Lateral Sclerosis (ALS) Models

Edaravone is the definitive positive control for translational ALS research. Its proven, FDA-approved efficacy in slowing functional decline by 33% in a specific patient subpopulation [1] makes it an essential benchmark for validating new ALS therapeutics, biomarkers, or mechanistic studies in relevant in vivo models.

Benchmark Free Radical Scavenger for Comparative Oxidative Stress Assays

For any study investigating oxidative stress mechanisms, edaravone serves as a superior comparator or positive control. Its well-characterized, broad-spectrum radical scavenging profile, which is quantifiably more potent than endogenous antioxidants like glutathione and uric acid [2], ensures a robust and reproducible baseline in in vitro assays.

Pharmacokinetic and Formulation Development Studies

Edaravone's challenging pharmacokinetic profile—namely, its poor oral bioavailability—makes it an ideal model compound for advanced drug delivery research. The established bioavailability benchmarks for sublingual (91.94%) [3] and novel oral (571% improvement) [4] formulations provide clear, quantitative targets for the development and evaluation of new drug delivery systems.

Investigational Studies in Acute Ischemic Stroke and Reperfusion Injury

Given its established clinical use in Japan for acute ischemic stroke, edaravone is a critical research tool for studying the pathophysiology of cerebral ischemia/reperfusion injury. It is used to elucidate the role of oxidative stress in post-stroke neuronal damage and to evaluate potential combination therapies, leveraging its well-documented ability to protect against endothelial and neuronal cell death [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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